molecular formula C13H15NO2 B600117 1-Benzylazepane-2,5-dione CAS No. 154195-30-9

1-Benzylazepane-2,5-dione

Cat. No.: B600117
CAS No.: 154195-30-9
M. Wt: 217.268
InChI Key: CTOCTUGUWVAJRP-UHFFFAOYSA-N
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Description

1-Benzylazepane-2,5-dione is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 1-Benzylazepane-2,5-dione typically involves the following steps :

    Starting Material: The synthesis begins with cyclohexanone.

    Chlorination: Cyclohexanone is chlorinated using phosphorus pentachloride to form 3,3-dichloroazepan-2-one.

    Substitution: The dichloro compound is treated with morpholine, followed by acidic hydrolysis in cold hydrochloric acid to yield 1-benzylazepan-2-one.

    Final Step: The 1-benzylazepan-2-one is then oxidized to form this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzylazepane-2,5-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions with different reagents to form substituted azepane derivatives.

Common reagents used in these reactions include phosphorus pentachloride for chlorination, morpholine for substitution, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylazepane-2,5-dione has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Benzylazepane-2,5-dione involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This interaction can influence various biochemical processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-Benzylazepane-2,5-dione can be compared with other similar compounds, such as :

    1-Benzylazepane-2,3-dione: Another azepane derivative with different substitution patterns.

    1-Benzylazepane-2,4-dione: Similar structure but with variations in the position of functional groups.

    1-Benzylazepane-2,6-dione: Differing in the position of the dione group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzylazepane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCTUGUWVAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677583
Record name 1-Benzylazepane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154195-30-9
Record name 1-Benzylazepane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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